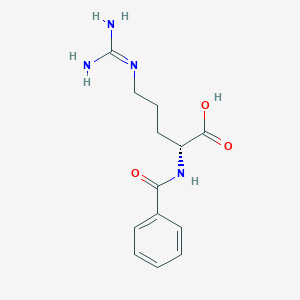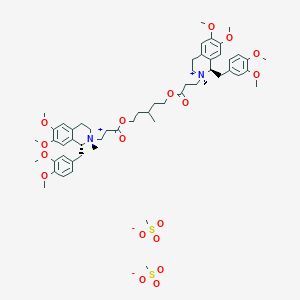
(R,cis)-7-Methyl Atracurium Dibesylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R,cis)-7-Methyl Atracurium Dibesylate is a non-depolarizing neuromuscular blocking agent belonging to the benzylisoquinolinium class. It is a stereoisomer of atracurium and is used primarily in medical settings to facilitate tracheal intubation and provide skeletal muscle relaxation during surgery or mechanical ventilation . This compound is known for its intermediate duration of action and reduced histamine release compared to other neuromuscular blocking agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (R,cis)-7-Methyl Atracurium Dibesylate involves multiple steps, starting from 3,4-dimethoxyphenylacetic acid (DMPA). The process includes the formation of intermediate compounds through reactions with 1,5-pentanediol and benzenesulfonic acid . The final product is obtained through a series of purification steps, including filtration and crystallization .
Industrial Production Methods: Industrial production of this compound often employs continuous flow synthesis techniques. This method allows for the on-demand production of the compound, ensuring high purity and yield . The continuous flow synthesis involves the use of reactors where reactants are flown through, and the product is directly transferred to a filter in a continuous system .
Chemical Reactions Analysis
Types of Reactions: (R,cis)-7-Methyl Atracurium Dibesylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction can produce alcohol derivatives .
Scientific Research Applications
(R,cis)-7-Methyl Atracurium Dibesylate has a wide range of applications in scientific research:
Mechanism of Action
(R,cis)-7-Methyl Atracurium Dibesylate exerts its effects by competitively binding to cholinergic receptors at the motor end-plate of neurons, thereby blocking acetylcholine from accessing these receptors . This inhibition prevents the development of an end-plate potential, leading to muscle relaxation. The compound’s action is antagonized by acetylcholinesterase inhibitors such as neostigmine .
Comparison with Similar Compounds
Atracurium: A mixture of ten optical and geometric isomers, including (R,cis)-7-Methyl Atracurium Dibesylate.
Cisatracurium: An isomer of atracurium with similar neuromuscular blocking effects but higher potency and reduced histamine release.
Uniqueness: this compound is unique due to its specific stereochemistry, which contributes to its intermediate duration of action and lower histamine release compared to other neuromuscular blocking agents . This makes it a preferred choice in clinical settings where these properties are advantageous.
Properties
IUPAC Name |
[5-[3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]-3-methylpentyl] 3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate;methanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H74N2O12.2CH4O3S/c1-36(20-26-67-53(57)18-24-55(2)22-16-39-32-49(63-8)51(65-10)34-41(39)43(55)28-37-12-14-45(59-4)47(30-37)61-6)21-27-68-54(58)19-25-56(3)23-17-40-33-50(64-9)52(66-11)35-42(40)44(56)29-38-13-15-46(60-5)48(31-38)62-7;2*1-5(2,3)4/h12-15,30-36,43-44H,16-29H2,1-11H3;2*1H3,(H,2,3,4)/q+2;;/p-2/t43-,44-,55-,56-;;/m1../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCSNMJPPGRGUGN-XNSDKZDZSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC(=O)CC[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)C)CCOC(=O)CC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)C.CS(=O)(=O)[O-].CS(=O)(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CCOC(=O)CC[N@+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C=C3)OC)OC)OC)OC)C)CCOC(=O)CC[N@+]4(CCC5=CC(=C(C=C5[C@H]4CC6=CC(=C(C=C6)OC)OC)OC)OC)C.CS(=O)(=O)[O-].CS(=O)(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H80N2O18S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1133.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

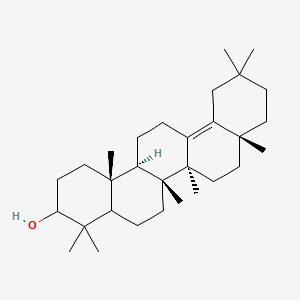

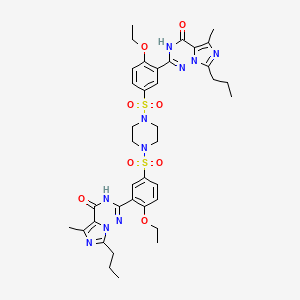
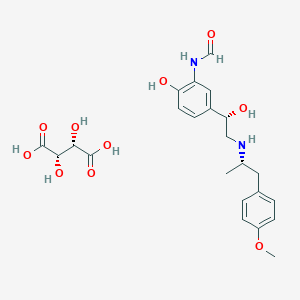
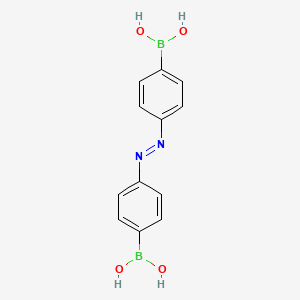
![4-Chloro-3-iodo-2H-pyrazolo[3,4-c]pyridine](/img/structure/B1145407.png)
